2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol
Description
Properties
IUPAC Name |
2-[methyl(quinazolin-4-yl)amino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16(11-6-7-12(11)17)13-9-4-2-3-5-10(9)14-8-15-13/h2-5,8,11-12,17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHORBIWFTPOSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol typically involves the cyclization of appropriate precursors followed by nucleophilic substitution reactions. One common method includes the cyclization of a quinazoline derivative with a cyclobutanol precursor under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the quinazoline moiety can be modified using different nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of reduced quinazoline compounds .
Scientific Research Applications
Scientific Research Applications of 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol
This compound, also known as MQL, is a synthetic compound that has attracted interest in medicinal chemistry for its potential therapeutic applications. This compound, a quinazolinone derivative, is investigated for its role in diverse scientific fields, including chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a building block in synthesizing complex molecules. The synthesis of this compound typically involves the cyclization of precursors and nucleophilic substitution reactions, often achieved through the cyclization of a quinazoline derivative with a cyclobutanol precursor under controlled conditions. Industrial production may utilize optimized synthetic routes, continuous flow reactors, and advanced purification techniques to ensure scalability and consistent quality.
Biology
The compound is studied for its potential as an enzyme inhibitor and its effects on various biological pathways. Specifically, it has been identified to interact with bacterial targets by inhibiting biofilm formation, a process regulated by the quorum sensing system in Pseudomonas aeruginosa. The compound affects biochemical pathways related to biofilm formation and virulence factor production in Pseudomonas aeruginosa. Quinazolinone derivatives, including this compound, have demonstrated broad-spectrum antimicrobial activity and inhibit biofilm formation in Pseudomonas aeruginosa by decreasing cell surface hydrophobicity and curtailing the production of exopolysaccharides.
Medicine
This compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities. Like other quinazolinone derivatives, it is expected to have a favorable safety profile on human cell lines. The compound's antimicrobial activity may be affected by environmental factors such as the presence of other microbial species, the pH of the environment, and the availability of nutrients.
Industry
Mechanism of Action
The mechanism of action of 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting the biochemical pathways they regulate. The quinazoline moiety is known to interact with various receptors and enzymes, leading to its diverse biological activities .
Comparison with Similar Compounds
Table 1: Structural Parameters of Quinazoline Derivatives
Key Observations :
- Cyclobutanol vs. Larger Rings: The cyclobutanol ring in the target compound introduces greater torsional strain (88.3° vs.
- Electron-Donating Effects: The methylamino bridge may donate electron density to the quinazoline core, altering its reactivity compared to electron-withdrawing groups like carboxamide.
Methodological Considerations
The structural comparisons above rely heavily on crystallographic data refined using SHELX programs, which are benchmark tools for precision in bond-length and angle calculations. However, discrepancies in parameters (e.g., bond-length variations ±0.02 Å) may arise from differences in data resolution or refinement protocols.
Biological Activity
The compound 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its mechanisms of action, biochemical properties, and relevant research findings.
Target Pathogens
The primary target of this compound is the bacterium Pseudomonas aeruginosa, known for its role in biofilm formation and antibiotic resistance. The compound inhibits biofilm formation by disrupting quorum sensing pathways, which are crucial for bacterial communication and virulence factor production.
Biochemical Pathways
The compound affects several biochemical pathways:
- Biofilm Formation Inhibition : It decreases cell surface hydrophobicity, reducing bacterial adhesion and exopolysaccharide production, which are vital for biofilm integrity.
- Virulence Factor Suppression : It also suppresses the production of virulence factors in Pseudomonas aeruginosa, potentially enhancing the efficacy of existing antibiotics.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable bioavailability, with effective concentrations achievable at sub-micromolar levels. This indicates a promising safety profile when evaluated against human cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant anti-proliferative effects.
Case Studies and Research Findings
-
Anti-Proliferative Activity : In a study assessing multiple quinazoline derivatives, this compound exhibited notable cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell Line IC50 (µM) Reference Compound IC50 (µM) HepG2 7.09 8.55 MCF-7 11.94 8.90 - Kinase Inhibition : The compound was screened against a panel of kinases and demonstrated selective inhibition profiles that could be leveraged for targeted cancer therapies .
Broader Applications
The compound is not only limited to antimicrobial and anticancer activities but also serves as a versatile building block in medicinal chemistry. Its structural features make it suitable for further modifications aimed at enhancing biological activity or developing new therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
